5-(Methylamino)isoindoline-1,3-dione
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Overview
Description
5-(Methylamino)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a methylamino group at the 5-position and carbonyl groups at positions 1 and 3. This compound belongs to the family of isoindoline-1,3-diones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, green synthesis techniques have been developed, utilizing simple heating and solventless reactions to produce isoindoline-1,3-dione derivatives .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust and efficient pathways for the construction of complex heterocyclic structures with various substitution patterns .
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: Substitution reactions can introduce different functional groups at various positions on the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Methylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it can inhibit acetylcholinesterase by interacting with aromatic amino acids at the anionic subsite and peripheral anionic site of the enzyme .
Comparison with Similar Compounds
5-(Methylamino)isoindoline-1,3-dione can be compared with other similar compounds, such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Phthalimide: Recognized for its biological activities, including antifungal, antibacterial, and anticancer properties.
Thalidomide: A well-known small-structure TNF-α inhibitor used in the treatment of leprosy and multiple myeloma.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other isoindoline-1,3-dione derivatives .
Properties
CAS No. |
24264-14-0 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-2-3-6-7(4-5)9(13)11-8(6)12/h2-4,10H,1H3,(H,11,12,13) |
InChI Key |
QXEKSVJYGUPERB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
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